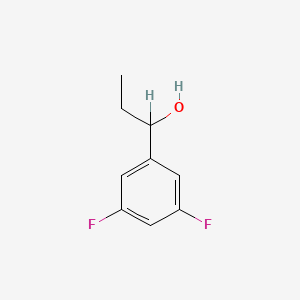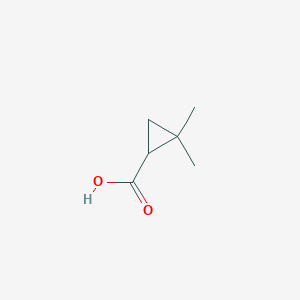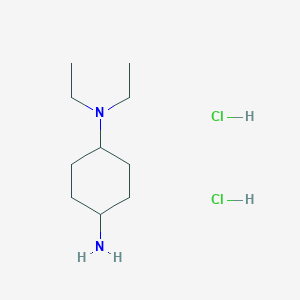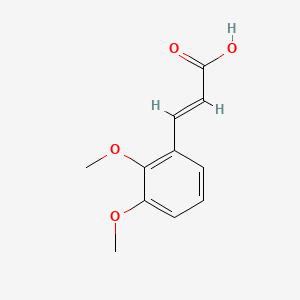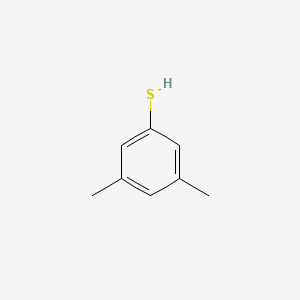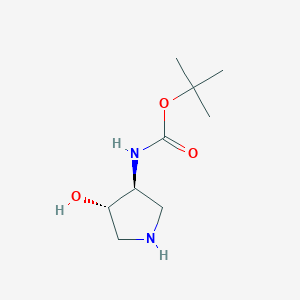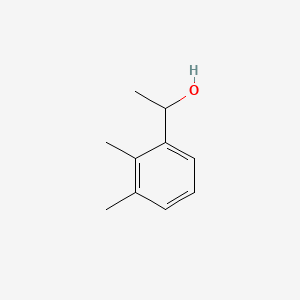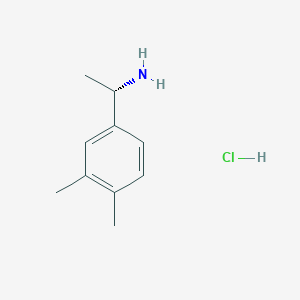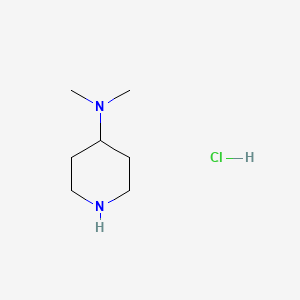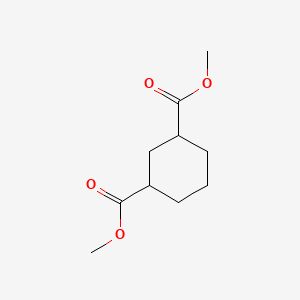
SN-011
描述
SN-011 is a potent and selective inhibitor of the stimulator of interferon genes (STING) pathway. It is used in research to study autoimmune and inflammatory diseases driven by STING activation. The compound has shown efficacy in both mouse and human models, making it a valuable tool for understanding and potentially treating these conditions .
作用机制
SN-011 通过与 STING 二聚体的环状二核苷酸结合口袋结合而发挥作用。这种结合阻止了环状二核苷酸与 STING 的相互作用,从而阻止了 STING 的激活。 STING 激活的抑制导致干扰素和炎症细胞因子的产生减少,这些是免疫反应的关键介质 .
准备方法
合成路线和反应条件
SN-011 是通过一系列涉及形成联苯甲酰胺结构的化学反应合成的。合成路线通常包括:
联苯核心的形成: 此步骤涉及偶联反应以形成联苯结构。
官能团的引入: 各种官能团,如磺酰基和羟基,通过取代反应引入。
工业生产方法
虽然 this compound 的具体工业生产方法没有得到广泛的记录,但该化合物通常在研究实验室中使用标准有机合成技术生产。 该过程涉及多个纯化步骤,以确保高纯度和高产量 .
化学反应分析
反应类型
SN-011 经历了几种类型的化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在羟基处。
还原: 还原反应可以在磺酰基处发生。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物包括具有改性官能团的 this compound 的各种衍生物。 这些衍生物通常用于研究该化合物的结构-活性关系 .
科学研究应用
SN-011 具有广泛的科学研究应用,包括:
化学: 用于研究 STING 途径及其在免疫反应中的作用。
生物学: 有助于理解 STING 激活和抑制的分子机制。
医学: 在治疗自身免疫和炎症性疾病方面具有潜在的治疗应用。
工业: 用于开发靶向 STING 途径的新药 .
相似化合物的比较
类似化合物
默克-18: 另一种 STING 抑制剂,它与环状二核苷酸竞争结合口袋。
SN-011 的独特性
This compound 独特的特点是它对小鼠和人类 STING 的高选择性和效力。 它对 STING 信号传导的抑制浓度 (IC50) 为 76 纳摩尔,使其成为目前最有效的 STING 抑制剂之一 .
属性
IUPAC Name |
N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4S/c26-20-10-13-22(14-11-20)33(31,32)28-23-16-21(12-15-24(23)29)27-25(30)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,28-29H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQUPCJIJBXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2249435-90-1 | |
| Record name | N-[3-(4-fluorobenzenesulfonamido)-4-hydroxyphenyl]-[1,1'-biphenyl]-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of SN-011?
A: this compound functions as a potent and specific antagonist of Stimulator of Interferon Genes (STING) [, ]. It achieves this by binding with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING, surpassing the binding affinity of the endogenous STING activator, 2′3′-cGAMP []. This interaction effectively locks STING in an open, inactive conformation, preventing downstream signaling [].
Q2: What are the downstream effects of this compound inhibiting STING?
A: By inhibiting STING activation, this compound effectively blocks the induction of type I interferons and inflammatory cytokines [, ]. These molecules are typically produced upon STING activation by 2′3′-cGAMP, which is synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA []. This inhibitory effect of this compound has been demonstrated in various contexts, including herpes simplex virus type 1 infection, Trex1 deficiency (a model of Aicardi–Goutières syndrome), cGAS-STING overexpression, and in the presence of constitutively active STING mutants found in STING-associated vasculopathy with onset in infancy (SAVI) [].
Q3: What evidence supports the therapeutic potential of this compound?
A: In vivo studies using a Trex1-deficient mouse model, which mimics the autoimmune disease Aicardi–Goutières syndrome, demonstrated that this compound effectively inhibited inflammation and autoimmunity hallmarks, significantly improving survival rates []. Additionally, in a mouse model of periodontitis induced by Porphyromonas gingivalis, this compound treatment led to a significant decrease in inflammatory cytokine production and osteoclast formation, suggesting its potential for treating inflammatory bone diseases [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


